molecular formula C12H10Cl2N2O2S B2558390 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide CAS No. 343375-83-7

3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide

Cat. No.: B2558390
CAS No.: 343375-83-7
M. Wt: 317.18
InChI Key: PKSTWWPZBLDSBW-UHFFFAOYSA-N
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Description

3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide is a heterocyclic compound featuring a thiophene core substituted at position 2 with a carbohydrazide (-CONHNH₂) group and at position 3 with a (2,4-dichlorophenyl)methoxy moiety.

Properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-8-2-1-7(9(14)5-8)6-18-10-3-4-19-11(10)12(17)16-15/h1-5H,6,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSTWWPZBLDSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Ring Functionalization

The introduction of the (2,4-dichlorophenyl)methoxy group at position 3 typically proceeds via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.

Method A: Mitsunobu Etherification

  • Substrate Preparation : Thiophene-2-carboxylic acid is esterified to ethyl thiophene-2-carboxylate using ethanol and catalytic H2SO4.
  • Hydroxylation : Directed ortho-lithiation of the ester at position 3 using n-hexyllithium at -78°C, followed by quenching with trimethylborate and oxidation with H2O2 yields 3-hydroxythiophene-2-carboxylate.
  • Etherification : The hydroxyl group is reacted with (2,4-dichlorophenyl)methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, THF, 0°C → rt, 12 h).
  • Ester Hydrolysis : The ethyl ester is hydrolyzed with LiOH in THF/MeOH/H2O (2:6:1) at reflux.

Method B: Palladium-Catalyzed Alkoxycarbonylation
An alternative route employs Pd(OAc)2/Xantphos-catalyzed alkoxycarbonylation:

  • Substrate : 3-Bromothiophene-2-carboxylic acid.
  • Reaction Conditions : CO atmosphere, (2,4-dichlorophenyl)methanol as nucleophile, NaOAc base in ethanol/MTBE (65°C, 6 h).
  • Yield : ~78% after column chromatography (SiO2, EtOAc/hexane).

Comparative Analysis of Methods

Parameter Method A (Mitsunobu) Method B (Pd-Catalyzed)
Yield 65–70% 75–78%
Regioselectivity >98% >95%
Reaction Time 18 h 6 h
Scalability Limited by PPh3 load Kilogram-scale feasible

Method B offers superior efficiency and scalability, though requiring specialized equipment for CO handling.

Conversion to Carbohydrazide

Hydrazide Formation via Acid Chloride

  • Chlorination : 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carboxylic acid (10 mmol) is treated with SOCl2 (15 mmol) in anhydrous DCM (50 mL) at 0°C → rt (2 h). Excess SOCl2 is removed under vacuum.
  • Hydrazination : The acid chloride is dissolved in THF (30 mL) and added dropwise to hydrazine hydrate (20 mmol) at 0°C. The mixture is stirred for 3 h, then poured into ice-water.
  • Isolation : The precipitate is filtered, washed with cold ethanol, and recrystallized from EtOAc/hexane (1:3).
    Yield : 82–85%; m.p. 189–191°C.

Direct Hydrazinolysis of Esters

An alternative one-pot method avoids acid chloride formation:

  • Ester Substrate : Ethyl 3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxylate (Method A, step 3).
  • Reaction : Reflux with hydrazine hydrate (10 equiv) in ethanol (12 h).
  • Workup : Evaporate solvent, triturate with diethyl ether.
    Yield : 88–90%.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 10.21 (s, 1H, NH), 8.02 (d, J = 5.6 Hz, 1H, thiophene H4), 7.68 (d, J = 8.4 Hz, 1H, ArH), 7.55 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.43 (d, J = 2.0 Hz, 1H, ArH), 6.95 (d, J = 5.6 Hz, 1H, thiophene H5), 5.32 (s, 2H, OCH2).

13C NMR (100 MHz, DMSO-d6) :

  • 163.8 (C=O), 152.1 (C-O), 134.6–127.2 (aromatic Cs), 121.4 (thiophene C4), 116.7 (thiophene C5), 69.5 (OCH2).

HRMS (ESI+) :

  • m/z calcd for C13H10Cl2N2O2S [M+H]+: 340.9812; found: 340.9809.

Purity Optimization Strategies

  • Isotopic Purification : For deuterated analogs, Fe(CO)5-mediated isotopic exchange during alkoxycarbonylation achieves >95% deuterium incorporation.
  • Chromatography : Preparative HPLC (C18, MeCN/H2O + 0.1% TFA) resolves regioisomeric impurities.
  • Crystallization : Recrystallization from methylcyclohexane/EtOAc (3:1) enhances purity to >99.5%.

Industrial-Scale Considerations

  • Catalyst Recovery : Pd from Method B is recovered via aqueous EDTA extraction (89% efficiency).
  • Solvent Recycling : MTBE/ethanol azeotrope distillation reduces waste.
  • Hydrazine Quenching : Residual hydrazine is oxidized with NaOCl before effluent discharge.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • **Reduction

Biological Activity

3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. We will also present relevant data tables and case studies to illustrate its biological efficacy.

Chemical Structure and Properties

The compound 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide features a thiophene ring substituted with a methoxy group and a dichlorophenyl moiety. Its molecular formula is C12H10Cl2N2O2S, with a molecular weight of approximately 303.19 g/mol. The presence of electron-withdrawing groups like chlorine enhances its biological activity by influencing the electronic properties of the molecule.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene and thiazole have been tested against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazideTBDTBD
Derivative 10.22Staphylococcus aureus
Derivative 20.25Staphylococcus epidermidis

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, thiazole derivatives have shown cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells, with IC50 values indicating significant potency . The structure-activity relationship (SAR) suggests that substitutions on the phenyl ring are crucial for enhancing anticancer activity.

CompoundIC50 (μM)Cancer Cell Line
3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazideTBDTBD
Thiazole Derivative A1.61 ± 1.92A-431
Thiazole Derivative B1.98 ± 1.22Jurkat

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds similar to 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide have shown anti-inflammatory effects in vitro. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Farag et al. (2022) synthesized a series of thiophene derivatives and evaluated their antimicrobial activity against various bacterial strains. The results indicated that specific substitutions significantly enhanced the compounds' efficacy .
  • Case Study on Anticancer Properties : Another research project investigated the cytotoxic effects of thiazole-based compounds on multiple cancer cell lines. The findings revealed that certain structural modifications led to improved potency compared to standard chemotherapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The thiophene ring distinguishes this compound from analogs with other heterocycles:

  • Thiazole/Thiazolane Derivatives : 3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide (CAS 175203-14-2) replaces thiophene with thiazolane, introducing a sulfonyl group. This alters electronic properties and metabolic stability due to sulfur’s electronegativity and the rigid thiazolane ring .
  • Isoxazole Derivatives : 3-(2,4-Dichlorophenyl)isoxazole (CAS 260973-78-2) features an oxygen-nitrogen heterocycle, offering different dipole moments and hydrogen-bonding profiles compared to thiophene .

Table 1: Heterocyclic Core Comparison

Compound Heterocycle Key Substituent(s) Bioactivity Relevance
Target Compound Thiophene (2,4-Dichlorophenyl)methoxy Enhanced lipophilicity
3-[(4-Chlorophenyl)sulfonyl]thiazolane Thiazolane (4-Chlorophenyl)sulfonyl Potential enzyme inhibition
3-(2,4-Dichlorophenyl)isoxazole Isoxazole 2,4-Dichlorophenyl Antimicrobial/antifungal activity

Substituent Analysis

Dichlorophenyl Moieties

The 2,4-dichlorophenyl group is recurrent in bioactive compounds:

  • Ketoconazole : Contains a (2,4-dichlorophenyl) group in its dioxolane structure, critical for antifungal activity by targeting cytochrome P450 .
  • EGFR Inhibitors : Thiazole-based compounds with 2,4-dichlorophenyl groups (e.g., IC₅₀ = 114–145 nM) show potent kinase inhibition, suggesting the substituent’s role in hydrophobic pocket binding .
Carboxylic Acid Derivatives
  • 3-(4-Methoxyphenoxy)propanamide Derivatives: Exhibit altered solubility profiles due to the methoxy group’s polarity, contrasting with the dichlorophenyl’s hydrophobicity .

Table 2: Substituent Impact on Properties

Compound Substituent Solubility (Predicted) Bioactivity
Target Compound (2,4-Dichlorophenyl)methoxy Low (DMSO-soluble) Likely enzyme/receptor binding
N'-(5-Chloro-2-methoxybenzoyl) analog 5-Chloro-2-methoxybenzoyl Moderate Antimicrobial potential
Ketoconazole (2,4-Dichlorophenyl)dioxolane Low Antifungal (CYP51A1 inhibition)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-[(2,4-Dichlorophenyl)methoxy]thiophene-2-carbohydrazide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:

Thiophene ring functionalization : Introduction of the methoxy group at the 3-position using nucleophilic substitution with 2,4-dichlorobenzyl bromide under alkaline conditions.

Carbohydrazide formation : Reaction of the ester intermediate with hydrazine hydrate in ethanol under reflux (70–80°C, 6–8 hours) .

  • Optimization Tips :
  • Use anhydrous solvents (e.g., THF or DMF) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Catalytic amounts of K₂CO₃ or NaH improve yields in substitution steps .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

  • Methodological Answer :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Confirm the presence of the 2,4-dichlorophenyl group (δ ~7.4–7.6 ppm for aromatic protons) and the thiophene-carbohydrazide backbone (δ ~10.2 ppm for NH).
  • FT-IR : Detect characteristic peaks for C=O (1650–1680 cm⁻¹) and N–H (3200–3350 cm⁻¹) .
  • Elemental Analysis : Match experimental C, H, N, and S percentages with theoretical values (e.g., C: 48.2%, H: 3.2%, N: 8.9%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of thiophene-carbohydrazide derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) often arise from:

  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) .
  • Structural Confounders : Verify compound purity (>95% via HPLC) and confirm stereochemistry (e.g., X-ray crystallography for hydrazone isomerism) .
  • Example : A 2020 study found that Z/E isomer ratios directly impact antifungal activity; HPLC-MS can quantify isomers .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., CYP450 or kinase targets).
  • Key Parameters :
  • Docking Score : Energy values ≤ −7.0 kcal/mol suggest strong binding.
  • Hydrogen Bonding : The carbohydrazide NH and dichlorophenyl Cl atoms often anchor the ligand to hydrophobic pockets .
  • Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Q. What crystallographic challenges arise in characterizing this compound, and how are they addressed?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation of a DCM/hexane mixture yields suitable single crystals.
  • Data Collection : Use a Rigaku Saturn diffractometer (MoKα radiation, λ = 0.71073 Å) at 113 K to minimize thermal motion artifacts .
  • Key Metrics :
  • Space Group : Monoclinic P2₁/n.
  • Torsion Angles : The dichlorophenyl-thiophene dihedral angle (~69.89°) influences molecular packing .
  • R-Factor : Aim for <0.07 to ensure structural accuracy .

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